2-Anilino-3-methylbutanenitrile

Description

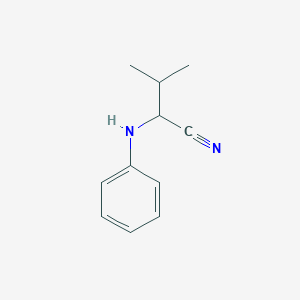

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTJGYGSDXJGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394278 | |

| Record name | 2-anilino-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117874-96-1 | |

| Record name | 2-anilino-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(phenylamino)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 2 Anilino 3 Methylbutanenitrile As a Key Synthetic Intermediate

Synthesis of Proteinogenic and Non-Proteinogenic α-Amino Acids

2-Anilino-3-methylbutanenitrile is a direct precursor for the synthesis of both proteinogenic and non-proteinogenic α-amino acids. This transformation is primarily achieved through the hydrolysis of the nitrile group, a reaction that is central to the well-established Strecker amino acid synthesis. masterorganicchemistry.commdpi.comnih.gov

The Strecker synthesis, first reported in 1850, is a powerful method for the formation of α-amino acids from aldehydes or ketones. mdpi.comnih.gov In the context of this compound, the compound itself is the α-aminonitrile intermediate. The hydrolysis of the nitrile moiety (-CN) to a carboxylic acid (-COOH) group, typically under acidic or basic conditions, yields the corresponding α-amino acid. masterorganicchemistry.com

Specifically, the hydrolysis of this compound would yield N-phenylvaline. While not a standard proteinogenic amino acid, N-phenylvaline is a valuable non-proteinogenic amino acid derivative. The anilino group can be viewed as a protecting group for the amine, which can potentially be removed in subsequent synthetic steps to yield the proteinogenic amino acid valine . masterorganicchemistry.com The synthesis of valine via the Strecker pathway typically starts with isobutyraldehyde (B47883), ammonia (B1221849), and a cyanide source, which forms the related α-aminonitrile, 2-amino-3-methylbutanenitrile. pearson.com The presence of the aniline (B41778) group in this compound offers a modified and potentially advantageous route to valine and its derivatives.

The ability to synthesize non-proteinogenic α-amino acids is of significant interest as these molecules are often found in natural products with unique biological activities and are used to create peptides with enhanced properties. mdpi.com

Table 1: Synthesis of Amino Acids from this compound

| Starting Material | Key Transformation | Product | Classification |

| This compound | Hydrolysis of nitrile | N-Phenylvaline | Non-Proteinogenic α-Amino Acid |

| This compound | Hydrolysis and N-deprotection | Valine | Proteinogenic α-Amino Acid |

Construction of Natural Products and Complex Heterocyclic Systems

The structural framework of this compound makes it a valuable precursor for the construction of more complex molecules, including natural products and various heterocyclic systems. α-Aminonitriles are known to be key intermediates in the synthesis of nitrogen-containing heterocycles such as imidazoles and thiadiazoles. mdpi.comgoogle.com

The reactivity of the nitrile and the amino group allows for a range of cyclization reactions. For instance, the reaction of α-aminonitriles with aminothiols can lead to the formation of thiol-containing peptides and heterocyclic molecules like thiazolines. nih.gov While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential is evident from the known reactivity of related α-aminonitriles.

Furthermore, N-acyl anthranilamides and β-enamine amides, which can be seen as derivatives of anilino compounds, are known to undergo cyclodehydration reactions to form quinazolinone and pyrimidinone frameworks, respectively. nih.gov These heterocyclic cores are prevalent in many biologically active compounds. The anilino moiety in this compound provides a handle for similar synthetic strategies.

Utilization as Masked Iminium Ion Equivalents in Cationic Reactions

A key aspect of the synthetic utility of α-aminonitriles like this compound lies in their ability to act as masked iminium ion equivalents. psu.edu An iminium ion is a cationic species with a C=N double bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The α-aminonitrile can generate an iminium ion intermediate through the loss of the cyanide ion, often facilitated by a Lewis acid or an oxidant. mdpi.com This in-situ generation of a reactive electrophile allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the cyanide can be displaced by a nucleophile, effectively substituting the nitrile group. psu.edu This reactivity is a cornerstone of many synthetic strategies for building molecular complexity. The process of generating an iminium ion from an α-aminonitrile is a key step in some oxidative cyanation reactions of tertiary amines. mdpi.comresearchgate.net

Generation of Nucleophilic Acyl Anion Equivalents via α-Metalation

In a display of synthetic versatility known as "umpolung" or polarity reversal, this compound can also be converted into a nucleophilic acyl anion equivalent. psu.edu Normally, the carbonyl carbon of an acyl group is electrophilic. However, through a specific set of reactions, the polarity can be inverted.

For an α-aminonitrile bearing a hydrogen atom on the α-carbon, deprotonation with a strong base can generate a carbanion. psu.edu This carbanion is a potent nucleophile and can react with various electrophiles. In the case of this compound, the α-carbon is the one bearing the cyano and anilino groups. Deprotonation at this position would create a nucleophilic center. Subsequent reaction with an electrophile followed by hydrolysis of the nitrile group to a carbonyl would constitute a nucleophilic acylation, where the α-aminonitrile effectively acted as a masked acyl anion. psu.edu This strategy provides a powerful tool for the synthesis of ketones and other carbonyl-containing compounds.

Incorporation into Pharmaceuticals and Agrochemicals

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.combuyersguidechem.combuyersguidechem.com α-Aminonitriles themselves have been shown to possess anticancer, antiviral, and antibacterial properties. mdpi.com

Furthermore, they are key intermediates in the synthesis of α-amino acids and heterocyclic compounds, which are fundamental building blocks in drug discovery and development. mdpi.comgoogle.com For instance, N-acylated α-aminonitriles are known to be mechanism-based inhibitors of serine and cysteine proteases, a class of enzymes implicated in various diseases. nih.gov

While specific commercial drugs or pesticides directly synthesized from this compound are not prominently reported, the potential for its incorporation is high. The ability to generate diverse molecular scaffolds from this intermediate makes it a valuable compound for medicinal and agricultural chemistry research. For example, nitriles of N-aryl-tetrahydroisoquinolines have been utilized as pesticides. mdpi.com

Mechanistic Investigations and Computational Studies on 2 Anilino 3 Methylbutanenitrile Reactions

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The elucidation of the precise reaction mechanism for the synthesis of 2-Anilino-3-methylbutanenitrile involves several complementary experimental techniques. These methods aim to identify intermediates, understand reaction kinetics, and verify the proposed pathways.

Table 1: Representative Kinetic Data for a Catalyzed Strecker Reaction This table presents data from a model system to illustrate typical kinetic findings in Strecker-type syntheses.

| Reactant | Order of Reaction | Significance |

|---|---|---|

| Imine | 1 | Directly involved in the rate-determining step. |

| HCN | 1 | Cyanide source concentration linearly affects the rate. |

| Catalyst | 1 | The catalyst participates directly in the rate-limiting step. |

Data derived from studies on related thiourea-catalyzed Strecker reactions. comporgchem.com

The primary intermediate in the synthesis of this compound is the iminium ion formed from aniline (B41778) and isobutyraldehyde (B47883). wikipedia.orgmasterorganicchemistry.com Prior to this, a hemiaminal species (1-anilino-2-methylpropan-1-ol) is formed as a precursor. nih.gov The experimental identification of the simplest hemiaminal, aminomethanol, in the Strecker synthesis of glycine (B1666218) underscores its role as a key, albeit transient, intermediate. nih.gov

In catalyzed versions of the Strecker reaction, the intermediates involve complexes between the catalyst and the substrates. For example, in reactions catalyzed by thiourea (B124793) derivatives, the catalyst is believed to activate the imine by forming a hydrogen-bonded complex, thereby lowering the activation energy for the subsequent nucleophilic attack by cyanide. comporgchem.com The identification of these catalytic intermediates is crucial for understanding the mechanism and for the rational design of more efficient catalysts.

The conventional Strecker synthesis of this compound proceeds through an ionic pathway, and therefore does not involve radical intermediates. masterorganicchemistry.commasterorganicchemistry.com However, radical-based analogues of the Strecker reaction have been developed for the synthesis of related compounds like α-aminoamides. In these alternative pathways, a radical species (e.g., a carbamoyl (B1232498) radical) adds to an imine. researchgate.net

To confirm the absence of radical pathways in the standard synthesis of this compound, or to investigate potential radical-mediated side reactions, radical trapping experiments could be employed. These experiments typically use a radical trap, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a stable radical that readily reacts with transient radical intermediates. nih.gov The formation of a TEMPO-adduct, detectable by techniques like mass spectrometry, would provide evidence for the involvement of a radical mechanism. The absence of such adducts would support the proposed ionic pathway.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction and confirming mechanistic proposals. In the context of the Strecker synthesis, labeling studies have been used to validate the reaction pathway. For instance, studies using deuterated aldehydes and ketones have shown that the deuterium (B1214612) atom is retained in the final amino acid product. nasa.gov

Applying this to the synthesis of this compound, one could use isobutyraldehyde-1-d ( (CH₃)₂CHCDO). Following the established mechanism, the deuterium atom would remain attached to the α-carbon in the final this compound-2-d product. This result, verifiable by NMR spectroscopy or mass spectrometry, would confirm that the C-H bond at the aldehyde's carbonyl carbon is not broken during the reaction and becomes the C-H bond at the α-carbon of the resulting aminonitrile.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules and the energetic profiles of reaction pathways that are often difficult to study experimentally.

Density Functional Theory (DFT) calculations are instrumental in understanding the molecular and electronic structure of this compound and the intermediates in its synthesis. DFT studies on related Strecker reaction systems have successfully modeled the reaction mechanism and explained observed selectivity. comporgchem.com For example, calculations using the B3LYP functional with the 6-31G(d) basis set have been used to map the potential energy surface of the reaction. comporgchem.comjocpr.com

These studies can determine the geometries of reactants, transition states, and products. For instance, a computational analysis of a catalyzed Strecker reaction revealed that a pathway involving direct cyanide addition to the imine had a very high activation barrier (approx. 46 kcal/mol), making it kinetically unfavorable. comporgchem.com In contrast, a pathway where the catalyst first protonates the imine, followed by cyanide attack, was found to have a much lower energy barrier, identifying it as the most plausible mechanism. comporgchem.com

Furthermore, DFT is used to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. jocpr.com The energy and localization of these frontier orbitals can explain the reactivity of the iminium intermediate (LUMO) and the cyanide nucleophile (HOMO).

Table 2: Theoretical Calculation of Reaction Energetics for a Model Reaction This table shows representative DFT-calculated energy values for a model condensation reaction, illustrating the thermodynamic favorability.

| Parameter | Value (kJ/mol) | Interpretation |

|---|---|---|

| ΔrH | -16.6 | The reaction is exothermic. |

| ΔrG | -15.6 | The reaction is spontaneous (exergonic). |

Calculated at the DFT/B3LYP/6-31G(d) level of theory for a related condensation reaction. researchgate.net These values confirm that the formation of the product is thermodynamically favored.

Prediction of Reaction Energy Profiles and Transition States

The prediction of reaction energy profiles and the characterization of transition states are fundamental to understanding the kinetics and thermodynamics of chemical reactions involving this compound. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate.

For a hypothetical reaction, such as the formation or further transformation of this compound, a computational study would involve calculating the Gibbs free energy of each species along the reaction coordinate. The resulting energy profile provides a visual representation of the energy changes throughout the reaction.

Table 1: Hypothetical Reaction Energy Profile Data for a Reaction of this compound

| Species | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) at 298 K |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +25.3 | -10.2 | +28.3 |

| Intermediate | +5.7 | -5.1 | +7.2 |

| Transition State 2 | +18.9 | -8.5 | +21.4 |

| Products | -10.4 | +2.3 | -11.1 |

Note: This data is illustrative and not based on published experimental or computational results for this compound.

The transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The structure of the transition state provides critical insights into the bonding changes occurring during the reaction. The activation energy, the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound can significantly influence its reactivity. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time. By simulating the motion of atoms based on a given force field, MD can reveal the preferred conformations and the energy barriers between them.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms at each time step to predict their subsequent motion. Analysis of the simulation trajectory can identify the most stable conformers and the dihedral angles that define them.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Potential Energy (kcal/mol) | Population (%) |

| 1 (Anti) | 178.5° | -5.2 | 65 |

| 2 (Gauche) | 62.1° | -3.8 | 30 |

| 3 (Eclipsed) | 0.5° | +2.1 | <5 |

Note: This data is for illustrative purposes and does not represent actual findings.

This analysis is crucial for understanding how the molecule might orient itself when approaching a reactant or the active site of a catalyst, thereby influencing the reaction pathway and outcome.

Computational Analysis of Stereoselectivity

Given the chiral center at the carbon atom bonded to the aniline and nitrile groups in this compound, understanding the stereoselectivity of its reactions is of significant interest. Computational methods can be employed to predict which stereoisomer is preferentially formed.

This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. A lower activation energy for one diastereomeric transition state compared to another suggests that the corresponding product will be formed in excess. The predicted diastereomeric or enantiomeric excess can then be compared with experimental results.

Table 3: Hypothetical Computational Data for Stereoselectivity Analysis

| Transition State | Absolute Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS (pro-R) | -1234.56789 | 0.0 | 95:5 |

| TS (pro-S) | -1234.56543 | 1.54 |

Note: This data is purely hypothetical.

The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the stereoisomeric ratio of the products, providing a quantitative prediction of the reaction's stereochemical outcome.

Synergy Between Experimental and Computational Mechanistic Studies

The true power of mechanistic investigation lies in the synergy between experimental and computational approaches. While computational studies can provide detailed insights into transient species like transition states and explore a wide range of reaction possibilities, experimental data is essential for validating these theoretical models.

For instance, experimentally determined kinetic isotope effects can be compared with computationally predicted values to support a proposed transition state structure. Similarly, the identification of reaction intermediates by spectroscopic methods (e.g., NMR or mass spectrometry) can corroborate the intermediates predicted on the calculated reaction energy profile.

The computational analysis of stereoselectivity can guide the design of experiments to favor the formation of a desired stereoisomer. Conversely, experimental observations of unexpected stereochemical outcomes can prompt further computational studies to uncover the underlying mechanistic reasons. This iterative process of prediction, experimentation, and refinement leads to a more complete and accurate understanding of the reaction mechanism.

Advanced Spectroscopic Analysis in the Research of 2 Anilino 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Anilino-3-methylbutanenitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy is fundamental for characterizing the various proton environments in this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing a unique fingerprint of its position within the molecule.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the anilino group, the methine proton at the chiral center, the protons of the isopropyl group, and the N-H proton of the secondary amine. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Their splitting patterns (e.g., doublet, triplet) would depend on their position (ortho, meta, para) relative to the amino substituent and any coupling with neighboring protons.

The N-H proton of the secondary amine is expected to appear as a broad singlet, with its chemical shift being variable and dependent on factors such as solvent and concentration. The methine proton (CH) adjacent to the nitrile and anilino groups would likely be found in the midfield region, and its multiplicity would be a doublet due to coupling with the neighboring methine proton of the isopropyl group. The isopropyl group itself would present a characteristic pattern: a multiplet for the methine proton and two doublets for the diastereotopic methyl protons, a consequence of the adjacent chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons (ortho, meta, para) | 6.5 - 7.5 | Multiplet | Chemical shifts depend on the electronic environment and coupling with adjacent protons. |

| NH Proton | Variable (e.g., 3.5 - 5.0) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| CH (alpha to CN) | 4.0 - 4.5 | Doublet | Coupled with the isopropyl CH proton. |

| CH (isopropyl) | 2.0 - 2.5 | Multiplet | Coupled with the alpha-CH and the two methyl groups. |

| CH₃ (isopropyl) | 0.9 - 1.2 | Two Doublets | Diastereotopic due to the adjacent chiral center. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum, typically around 115-125 ppm. The aromatic carbons of the anilino group would produce a set of signals between 110 and 150 ppm, with the carbon directly attached to the nitrogen (ipso-carbon) appearing at the lower field end of this range. The chemical shifts of the other aromatic carbons are influenced by the electron-donating nature of the amino group.

The aliphatic carbons, including the chiral methine carbon (alpha to the nitrile), the isopropyl methine, and the two isopropyl methyl carbons, would resonate in the upfield region of the spectrum. The chiral methine carbon is expected to appear around 40-50 ppm, while the isopropyl carbons would be found at even higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C≡N (Nitrile) | 115 - 125 |

| Aromatic C (ipso) | 140 - 150 |

| Aromatic C (ortho, meta, para) | 110 - 130 |

| CH (alpha to CN) | 40 - 50 |

| CH (isopropyl) | 25 - 35 |

| CH₃ (isopropyl) | 15 - 25 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound by revealing connectivity between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the proton-proton coupling networks within the molecule. au.dk Cross-peaks in the COSY spectrum would confirm the coupling between the alpha-methine proton and the isopropyl methine proton, as well as the couplings between the isopropyl methine proton and the two methyl groups. netlify.app It would also help to delineate the coupling relationships among the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom, for instance, linking the ¹H signals of the methine and methyl groups to their corresponding ¹³C signals. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

A key feature in the IR spectrum would be the sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2260-2240 cm⁻¹. The N-H stretching vibration of the secondary amine would give rise to a moderate to weak absorption band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methine groups would appear just below 3000 cm⁻¹. The spectrum would also feature characteristic bands for aromatic C=C stretching in the 1600-1450 cm⁻¹ region and C-N stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Moderate to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Variable |

| C-N | Stretch | 1350 - 1250 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong, Sharp |

| Aromatic Ring | Symmetric Stretch | 1600 - 1580 | Strong |

| Aromatic Ring | Trigonal Ring Breathing | ~1000 | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| C-H Bending | Bends/Deformations | 1470 - 1350 | Medium |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an N-aryl α-aminonitrile, such as this compound, is expected to be dominated by the electronic transitions associated with the anilino (aromatic amine) chromophore. The phenyl ring and the non-bonding electrons of the nitrogen atom are the primary sites of electronic absorption in the UV region.

The principal electronic transitions anticipated for this compound are π → π* and n → π* transitions. The π → π* transitions, originating from the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the benzene ring, are typically characterized by high molar absorptivity (ε). These are expected to appear as strong absorption bands in the UV spectrum. The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π → π* transitions.

In a typical UV-Vis spectrum of an N-aryl aminonitrile in a solvent like acetonitrile, one might observe absorption bands characteristic of the anilino moiety. researchgate.net For instance, related N-aryl compounds exhibit absorption maxima that can be attributed to these transitions. The exact position and intensity of these bands for this compound would be influenced by the substitution on the aniline (B41778) ring and the aminonitrile side chain.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Transition Type | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | 230 - 280 | High (>10,000) | Phenyl Ring |

| n → π | 280 - 350 | Low (<2,000) | Anilino Group (N-lone pair) |

This table is illustrative and based on general principles for N-aryl amines. Actual values require experimental measurement.

Mass Spectrometry (MS) in Molecular Characterization and Mechanistic Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would provide a wealth of structural information.

Upon ionization, the molecular ion ([M]⁺•) of this compound would be formed. The stability of this ion is influenced by the presence of the aromatic ring. The fragmentation of the molecular ion is governed by the relative stability of the resulting fragments (cations and radicals). The "nitrogen rule" is a useful principle in the mass spectrometric analysis of nitrogen-containing compounds, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu

The most prominent fragmentation pathway for α-aminonitriles is typically the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). mdpi.com This is due to the stabilization of the resulting cation by the nitrogen atom's lone pair. For this compound, this would involve the loss of an isopropyl radical to form a stable iminium cation.

Another significant fragmentation would be the loss of the nitrile group as a cyanide radical (•CN) or hydrogen cyanide (HCN). Cleavage of the bond between the aniline nitrogen and the chiral carbon is also possible, leading to fragments corresponding to the aniline cation or the 3-methylbutanenitrile cation. The fragmentation of the isobutyl side chain itself can also occur, for example, through the loss of a methyl radical. The NIST WebBook provides a reference mass spectrum for 3-methylbutanenitrile, which can help in identifying fragments related to this part of the molecule. nist.gov

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 174 | [C₁₁H₁₄N₂]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 131 | [C₈H₉N₂]⁺ | α-cleavage: Loss of isopropyl radical (•CH(CH₃)₂) |

| 93 | [C₆H₇N]⁺• | Cleavage of the N-C bond, forming the aniline radical cation |

| 92 | [C₆H₆N]⁺ | Loss of H• from the aniline radical cation |

| 83 | [C₅H₉N]⁺• | Cleavage of the N-C bond, forming the 3-methylbutanenitrile radical cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation from the side chain |

This table is predictive and based on established fragmentation rules for similar structures.

Integration of Experimental and Computational Spectroscopic Data for Structural and Conformational Assignment

While experimental spectroscopy provides direct measurements, computational chemistry offers a powerful complementary tool for interpreting and predicting spectroscopic data. The integration of experimental and computational methods is particularly valuable for the unambiguous assignment of a molecule's structure and conformation.

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the optimized ground-state geometry and predict its vibrational frequencies (IR spectroscopy), NMR chemical shifts, and electronic transitions (UV-Vis spectroscopy).

By calculating the theoretical UV-Vis spectrum, researchers can compare the predicted λmax values and oscillator strengths with the experimentally obtained spectrum. This comparison can help to definitively assign the observed absorption bands to specific electronic transitions (e.g., confirming the π → π* and n → π* assignments). doi.org

Similarly, computational modeling can aid in understanding the fragmentation pathways observed in mass spectrometry. By calculating the energies of the various possible fragment ions and the transition states leading to their formation, a more detailed and validated fragmentation mechanism can be proposed.

This integrated approach is crucial for complex molecules like this compound, where multiple conformers may exist due to the rotational freedom around the C-N and C-C single bonds. Computational studies can determine the relative energies of these conformers and predict the spectroscopic properties of each, allowing for a more refined interpretation of the experimental data which often represents an average of the populated conformations in solution. The synergy between experimental data and theoretical calculations thus provides a more complete and accurate picture of the molecule's structure and electronic properties than either method could achieve alone.

Future Directions and Emerging Research Avenues in 2 Anilino 3 Methylbutanenitrile Chemistry

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of α-aminonitriles, including potentially 2-anilino-3-methylbutanenitrile, research is moving away from classical Strecker reactions that often use stoichiometric amounts of toxic cyanide sources. acs.orgresearchgate.net

Green chemistry initiatives are exploring several promising avenues:

Catalyst- and Solvent-Free Synthesis: Inspired by syntheses of related compounds like 2-anilino nicotinic acids, future protocols for this compound could involve heating the constituent reactants (aniline, isobutyraldehyde (B47883), and a cyanide source) without any catalyst or solvent. rsc.orgnumberanalytics.com This approach significantly reduces waste and environmental impact.

Aqueous Media: The use of water as a solvent is highly desirable for green synthesis. Indium powder has been shown to be an efficient catalyst for the one-pot, three-component synthesis of various α-aminonitriles in water, a method that is applicable to a wide range of amines and aldehydes. nih.govnih.gov

Alternative Cyanide Sources: To circumvent the use of highly toxic HCN and its salts, researchers are investigating safer, universally applicable cyanide sources. These include hexacyanoferrate, aliphatic nitriles, and even α-amino acids, which can be converted to nitriles through oxidative decarboxylation. rsc.org

A comparative look at different synthetic methods for α-aminonitriles highlights the push towards greener conditions:

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Classical Strecker | KCN/HCN, NH4Cl | Water/Organic | Economical, well-established researchgate.net |

| TMSCN-based | Various Lewis Acids/Bases | Organic | High yields, milder conditions nih.gov |

| Indium-catalyzed | Indium powder | Water | Environmentally friendly, high yields nih.govnih.gov |

| Solvent-Free | Heat | None | Reduced waste, simple procedure rsc.org |

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of α-aminonitriles, particularly chiral ones, heavily relies on catalysis. Future research concerning this compound will likely focus on developing novel catalytic systems that offer high efficiency and stereoselectivity.

Organocatalysis: Organocatalysts are an attractive alternative to metal-based catalysts as they are generally less toxic and more stable. mdpi.comresearchgate.net For the synthesis of α-aminonitriles, various organocatalysts have been developed:

Thiourea (B124793) Derivatives: Chiral thiourea catalysts have been successfully used in asymmetric Strecker reactions, operating through hydrogen bonding to activate the imine.

Squaramides: These catalysts have also shown high enantioselectivity in the Strecker reaction of ketimines. mdpi.com

Brønsted Acids: Simple organic acids like formic acid have been used to catalyze the Strecker reaction, offering a cost-effective and metal-free option. mdpi.com

Metal-Based Catalysis: While green chemistry often favors metal-free approaches, metal catalysts remain crucial for their high activity and unique reactivity.

Lanthanide Complexes: Chiral gadolinium complexes have been effective in the enantioselective cyanation of ketoimines. nih.gov

Nanocatalysts: The use of nanocatalysts, such as nano copper ferrite (B1171679) (CuFe2O4), allows for easy recovery and reuse, aligning with green chemistry principles. researchgate.net

The table below summarizes some catalytic systems used for the synthesis of α-aminonitriles, which could be adapted for this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Selectivity |

| Organocatalyst | Chiral Thiourea | Asymmetric Strecker | High Enantioselectivity mdpi.com |

| Organocatalyst | Squaramide | Asymmetric Strecker | High Enantioselectivity mdpi.com |

| Metal Complex | Chiral Gadolinium Complex | Enantioselective Cyanation | High Enantioselectivity nih.gov |

| Nanocatalyst | Nano Copper Ferrite | Strecker Reaction | High Yield, Recyclable researchgate.net |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond their role as precursors to amino acids, α-aminonitriles like this compound possess a versatile bifunctional nature that allows for a variety of synthetic transformations. rsc.orgrsc.org Future research will undoubtedly seek to exploit this dual reactivity.

Masked Iminium Ion Equivalents: The cyanide group can act as a leaving group under Lewis acidic or thermal conditions, unmasking an iminium ion. This reactive intermediate can be trapped by various nucleophiles, allowing for the substitution of the cyano group and the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Nucleophilic Acyl Anion Equivalents: Through α-metallation, the carbon atom bearing the nitrile and amino groups can be rendered nucleophilic. This "umpolung" (reversal of polarity) allows the α-aminonitrile to act as a nucleophilic acyl anion equivalent, reacting with electrophiles to form ketones and other carbonyl compounds after hydrolysis. rsc.orgrsc.org

Radical Reactions: A novel reactivity pattern involves the nucleophilic attack of α-aminoalkyl radicals on carbon-nitrogen triple bonds. nih.gov This metal-free C-H functionalization of the tertiary amine precursor to the α-aminonitrile opens up new avenues for forming these structures under thermal conditions. nih.gov

Application in Advanced Materials and Bioactive Compound Development

While there is no specific information on the applications of this compound, the α-aminonitrile scaffold is a key structural motif in many biologically active compounds and has potential applications in materials science. researchgate.netbohrium.com

Bioactive Compounds: α-Aminonitriles are crucial intermediates in the synthesis of a wide range of pharmacologically relevant molecules. researchgate.netbohrium.com

Protease Inhibitors: Certain α-aminonitrile derivatives have been identified as potent and selective inhibitors of proteases, such as cathepsins.

Antiviral and Antibacterial Agents: The α-aminonitrile moiety is present in various compounds exhibiting antiviral and antibacterial properties. mdpi.com

Carbonic Anhydrase Inhibitors: Strecker-type α-aminonitriles have been validated as a new class of potent human carbonic anhydrase II inhibitors. nih.gov

Advanced Materials: The application of α-aminonitriles in materials science is a less explored but emerging field. Their ability to participate in polymerization reactions and their potential to coordinate with metal ions could lead to the development of novel polymers and functional materials. For instance, fluoran-based dyes containing anilino groups are used as heat and pressure-sensitive materials, suggesting that anilino-containing nitriles could be investigated for similar properties.

Advancements in Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. For a compound like this compound, where experimental data may be scarce, computational methods offer a powerful way to explore its properties and reactivity.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of the synthesis of this compound. This can help in optimizing reaction conditions and in designing more efficient catalysts. For example, computational studies have been used to support the proposed mechanism of radical-mediated α-aminonitrile synthesis. nih.gov

Predicting Reactivity: Computational models can predict the reactivity of α-aminonitriles in various transformations. For instance, theoretical calculations have shown that α-aminonitriles are more reactive than other types of nitriles in certain reactions, which can guide synthetic planning. nih.gov

Virtual Screening for Bioactivity: Molecular docking and dynamic simulations are powerful in silico tools for identifying potential biological targets for new molecules. Derivatives of this compound could be virtually screened against libraries of proteins to predict their potential as inhibitors for enzymes like cyclooxygenases (COX), similar to what has been done for related anilino-nicotinic acids. rsc.orgnumberanalytics.comacs.org

The synergy between computational predictions and experimental validation will be crucial in accelerating the discovery of new reactions, catalysts, and applications for this compound and other α-aminonitriles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Anilino-3-methylbutanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between aniline derivatives and nitrile-containing precursors. Optimization of reaction conditions can include adjusting catalysts (e.g., K₂CO₃ for deprotonation) and solvents (e.g., acetonitrile for polar aprotic environments). Molecular sieves (0.3 nm) are effective for removing water in moisture-sensitive reactions, as seen in analogous nitrile syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the anilino and methylbutanenitrile moieties. Infrared (IR) spectroscopy identifies functional groups like C≡N (~2240 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For structural ambiguity, X-ray crystallography—used for related acrylonitrile derivatives—offers definitive conformation .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodological Answer : Treat as hazardous until confirmed otherwise. Use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. Refer to institutional safety protocols and Safety Data Sheets (SDS) from authoritative suppliers, such as Cayman Chemical’s guidelines for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. These predict sites for nucleophilic attack or electrophilic substitution, validated experimentally via kinetic studies or isotopic labeling .

Q. How should researchers address discrepancies between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer : Cross-validate using complementary techniques (e.g., 2D NMR for coupling constants, X-ray for bond angles). Consider solvent effects, tautomerism, or dynamic processes. Structural benchmarks from crystallographic studies of similar compounds (e.g., (E)-3-anilino acrylonitrile derivatives) provide reference data .

Q. What strategies optimize the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Catalysts like Lewis acids (e.g., ZnCl₂) or base strength (e.g., K₂CO₃ vs. stronger bases) modulate reaction pathways. Solvent polarity adjustments (e.g., DMF vs. THF) and temperature gradients can further refine selectivity, as demonstrated in related nitrile syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Conduct dose-response assays across multiple cell lines or enzymatic systems to account for variability. Validate purity via HPLC and control for solvent effects (e.g., DMSO cytotoxicity). Compare with structurally characterized analogs to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.